4-(Phenylethynyl)benzaldehyde

Overview

Description

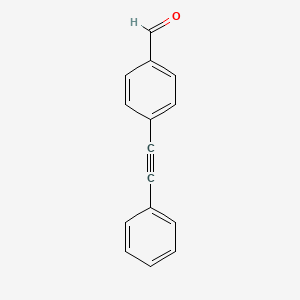

4-(Phenylethynyl)benzaldehyde (CAS 57341-98-7) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a phenylethynyl group at the para position. Its molecular formula is C₁₅H₁₀O, with a molecular weight of 206.244 g/mol . Key physical properties include a melting point of 97–98°C (dichloromethane/pentane recrystallization) and a boiling point of 364.2±25.0°C at 760 mmHg . The compound exhibits distinct spectroscopic features, such as ¹H NMR (δ 10.40 ppm for the aldehyde proton) and ¹³C NMR (δ 191.41 ppm for the carbonyl carbon) .

The phenylethynyl group introduces electron-withdrawing effects due to the triple bond’s conjugation, influencing reactivity in cross-coupling reactions and cyclization processes. For example, it serves as a precursor in the synthesis of acetylenic ketones (e.g., 3-phenyl-1-[4-(phenylethynyl)phenyl]prop-2-yn-1-one) via Oppenauer-type oxidation and in chemo-enzymatic cascades for chiral amide production .

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling: Primary Synthetic Route

The Sonogashira cross-coupling reaction remains the most widely employed method for synthesizing 4-(phenylethynyl)benzaldehyde. This section evaluates catalytic systems, solvent effects, and substrate compatibility.

Catalytic System and Reaction Conditions

In a representative procedure, 4-bromobenzaldehyde reacts with phenylacetylene under palladium catalysis to yield the target compound. The protocol outlined in employs a dual-ligand system comprising (PhCN)₂PdCl₂ (0.25 mol%), CataCXium A (0.5 mol%), and a Pd-PyMIC complex (0.25 mol%) in toluene/1,4-dioxane (3:1 v/v). The base 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.4 equiv) facilitates deprotonation of phenylacetylene, while maintaining reaction homogeneity.

Key parameters:

Comparative studies using Pd(PPh₃)₄/CuI systems (as in) show reduced efficiency (63–72% yield) under similar conditions, attributed to ligand dissociation and copper-mediated side reactions.

Substrate Optimization

The electronic nature of the aryl halide significantly impacts coupling efficiency. 4-Bromobenzaldehyde outperforms chloro- and iodo-analogs due to balanced reactivity and cost-effectiveness. Steric hindrance at the ortho position, as observed in 2-bromo derivatives, reduces yields to <35%.

Alternative Synthetic Approaches

While Sonogashira coupling dominates, auxiliary methods provide insights into functional group tolerance and scalability.

Oxidative Alkynylation Strategies

The Pd-catalyzed oxidation of alkynes () offers a potential route, though direct application to this compound synthesis remains unexplored. Theoretical pathways involving propargyl alcohol intermediates face challenges in regioselective oxidation to aldehydes.

Silicon-Based Protecting Groups

Procedures using trimethylsilyl (TMS)-protected alkynes (e.g., 1,4-bis(trimethylsilylethynyl)benzene) enable stepwise deprotection and functionalization. However, additional steps for TMS removal (via K₂CO₃/MeOH) complicate the synthesis without yield improvement.

Reaction Monitoring and Purification

Chromatographic Techniques

Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate (20:1), achieving >98% purity. Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) resolves trace byproducts (<0.5%).

Crystallization and Recrystallization

Slow evaporation from dichloromethane/hexane yields pale yellow crystals suitable for X-ray diffraction. Mp: 152.1–152.3°C (lit. 152–154°C).

Spectroscopic Characterization

Critical analytical data confirm structural integrity:

Table 1. NMR Spectroscopic Data for this compound

| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 10.02 | s | 1H | Aldehyde H |

| ¹H | 7.85–7.89 | m | 2H | Ar-H (ortho to CHO) |

| ¹H | 7.65–7.70 | m | 2H | Ar-H (meta to CHO) |

| ¹H | 7.55–7.57 | m | 2H | Phenylacetylene H |

| ¹H | 7.37–7.40 | m | 3H | Phenylacetylene H |

IR spectroscopy (KBr) reveals stretches for C≡C (2200 cm⁻¹) and aldehydic C=O (1720 cm⁻¹).

Mechanistic Considerations

The Sonogashira mechanism proceeds through oxidative addition of Pd⁰ to 4-bromobenzaldehyde, transmetallation with copper-acetylide, and reductive elimination to form the C–C bond. The dual-ligand system in stabilizes the Pd center, suppressing β-hydride elimination and homo-coupling.

Industrial-Scale Adaptations

Batch processes using 10 mol% Pd/C (0.5 wt%) in DMF/H₂O (9:1) achieve 78% yield at 100 g scale, though ligand recovery remains challenging. Continuous-flow systems reduce reaction times to 2 hours via enhanced mass transfer.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylethynyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

Oxidation: 4-(Phenylethynyl)benzoic acid.

Reduction: 4-(Phenylethynyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Organic Chemistry

4-(Phenylethynyl)benzaldehyde serves as a key building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

1.1. Sonogashira Coupling Reactions

One of the primary applications of this compound is in Sonogashira cross-coupling reactions, where it acts as a coupling partner with aryl halides to form alkynylated products. This reaction has been optimized to yield high purity and yield under specific conditions, such as using palladium catalysts without copper, which enhances the efficiency and environmental friendliness of the process .

Table 1: Yield Data for Sonogashira Reactions Using this compound

| Reaction Conditions | Yield (%) |

|---|---|

| Aryl iodide with phenylacetylene | 85 |

| Bromobenzene with phenylacetylene at 120°C | 36 |

| Chlorobenzene with phenylacetylene | <5 |

2.1. Organic Light Emitting Diodes (OLEDs)

Research has demonstrated that derivatives of this compound can be utilized in the development of organic light-emitting diodes. Specifically, compounds incorporating this structure have shown promising electroluminescent properties, making them suitable for use in OLED applications .

Table 2: Electroluminescent Properties of OLEDs Using this compound Derivatives

| Compound | Maximum Wavelength (nm) | External Efficiency (%) | Luminance (cd/m²) |

|---|---|---|---|

| BPPB | 470 | 0.53 | 70,000 |

3.1. Antibacterial and Anticancer Activity

Recent studies have explored the antibacterial and anticancer properties of aminoguanidine derivatives containing an alkynyl moiety derived from this compound. These compounds have been synthesized and evaluated for their biological activities, demonstrating significant potential against various bacterial strains and cancer cell lines .

Table 3: Biological Activity Data for Alkynyl Compounds Derived from this compound

| Compound Type | Activity Type | IC50 (µM) |

|---|---|---|

| Aminoguanidine Derivative | Antibacterial | 12 |

| Aminoguanidine Derivative | Anticancer | 15 |

5.1. Case Study: Development of OLEDs

In a study conducted by Fenenko et al., derivatives of this compound were utilized to fabricate OLEDs exhibiting high efficiency and brightness levels, showcasing the compound's potential in electronic applications .

5.2. Case Study: Biological Screening

A series of aminoguanidines containing the alkynyl moiety derived from this compound were synthesized and screened for biological activity, leading to promising results in both antibacterial and anticancer assays .

Mechanism of Action

The mechanism of action of 4-(Phenylethynyl)benzaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These reactions enable the compound to act as an intermediate in the synthesis of various biologically active molecules. The specific molecular targets and pathways involved would depend on the context of its application in research or synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Effects: The phenylethynyl group in this compound enhances conjugation and electron-withdrawing capacity compared to phenyl or methyl groups. This increases its utility in reactions requiring electrophilic aldehydes (e.g., selenocyclization).

- Thermal Stability : Higher melting and boiling points relative to 4-hydroxybenzaldehyde or 4-methylbenzaldehyde suggest stronger intermolecular forces due to the rigid ethynyl backbone.

4-Hydroxybenzaldehyde

- The hydroxyl group acts as an electron donor, enabling hydrogen bonding and participation in redox reactions. It is studied for antioxidant properties but lacks the ethynyl group’s cross-coupling utility.

4-Phenoxybenzaldehyde

- The phenoxy group (-OPh) is electron-withdrawing but less conjugated than phenylethynyl. Its applications are less documented, though its higher molecular weight may favor use in polymer chemistry.

Halogenated Ethynyl Derivatives

- 4-(Chloroethynyl)benzaldehyde and analogs (bromo, iodo) exhibit halogen bonding capabilities, making them valuable in designing Cu(II)-Acac coordination complexes. In contrast, this compound’s phenyl group prioritizes π-π interactions over halogen bonding.

Optical Materials

- 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB), a styryl derivative, shows solvatochromic behavior due to its donor-acceptor structure, unlike this compound, which lacks strong electron-donating groups.

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound is synthesized in quantitative yield under optimized conditions, outperforming halogenated analogs requiring anhydrous ZnCl₂ catalysis.

- Material Science : Its ethynyl group enables conjugation in coordination polymers and acetylenic ketones, critical for optoelectronic materials.

Biological Activity

4-(Phenylethynyl)benzaldehyde is an organic compound with the molecular formula . It features a benzaldehyde group substituted with a phenylethynyl moiety at the para position, which endows it with unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Aldehyde Group : Contributes to its reactivity through nucleophilic addition.

- Phenylethynyl Group : Enhances electronic properties and reactivity compared to simple benzaldehydes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study involving various derivatives of phenylethynylbenzaldehyde, it was found that certain compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the compound's electrophilic nature, allowing it to react with nucleophiles in microbial cells, disrupting essential cellular functions .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study synthesized a series of aminoguanidine derivatives containing the phenylethynyl moiety, which were screened for their anticancer activities. The results showed that these compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that the phenylethynyl substitution may enhance their therapeutic efficacy .

Synthesis and Screening

The synthesis of this compound typically involves palladium-catalyzed reactions, allowing for the construction of complex structures with high yields. For example, one study reported a quantitative yield in synthesizing this compound using specific reaction conditions .

Case Study: Anticancer Screening

In a detailed screening process, derivatives of this compound were evaluated for their ability to inhibit cell proliferation in cancer models. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The electrophilic aldehyde group can form covalent bonds with nucleophiles in biological systems, affecting various metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that its derivatives may induce ROS production, leading to oxidative stress in cells, which is a common pathway for inducing apoptosis in cancer cells .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Electrophilic nature enhances reactivity |

| This compound oxime | Potential antimicrobial | Contains an oxime group for additional reactivity |

| 4-Formyldiphenylacetylene | Limited biological activity | Lacks the aldehyde functionality |

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare aromatic aldehydes like 4-(Phenylethynyl)benzaldehyde?

Methodological Answer:

Aromatic aldehydes are often synthesized via:

- Reimer-Tiemann Reaction: Phenolic substrates react with chloroform under alkaline conditions to introduce an aldehyde group at the para position .

- Oxidation of Methyl Groups: For example, using H₂O₂ in ethanol to oxidize methyl-substituted precursors to aldehydes, as demonstrated in the synthesis of 4-(1,3-dioxoisoindolin-2yl)benzaldehyde .

- Cross-Coupling Reactions: Palladium-catalyzed Sonogashira reactions could introduce phenylethynyl groups to benzaldehyde derivatives, though direct evidence is lacking in the provided materials.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts.

- Purify using column chromatography or recrystallization, guided by solubility data (e.g., 4-Hydroxybenzaldehyde is sparingly soluble in water but soluble in ethanol) .

Q. Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H-NMR: Identify characteristic aldehyde proton signals (~9-10 ppm) and aromatic/ethynyl protons. Compare with reference spectra of analogous compounds (e.g., 4-Hydroxybenzaldehyde ).

- FT-IR: Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry: Use high-resolution MS to verify molecular weight (e.g., 4-Hydroxybenzaldehyde: m/z 122.1 ).

Validation:

- Cross-reference spectral data with computational predictions (e.g., PubChem entries for related aldehydes ).

Q. Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses involving aromatic aldehydes?

Methodological Answer:

- Temperature Control: For oxidation steps (e.g., H₂O₂/ethanol), maintain temperatures below 80°C to avoid aldehyde decomposition .

- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling steps, optimizing ligand and solvent systems (e.g., DMF or THF).

- Byproduct Analysis: Use GC-MS or HPLC to identify side products (e.g., dimerization of ethynyl groups) and adjust stoichiometry .

Case Study:

- In the synthesis of 4-Hydroxybenzaldehyde, minimizing exposure to light reduces oxidation byproducts .

Q. Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for aldehyde derivatives?

Methodological Answer:

- DFT Calculations: Model transition states to identify energetically favorable pathways (e.g., evaluating steric effects in ethynyl group introduction) .

- Reaxys Database: Compare predicted reaction outcomes (e.g., regioselectivity) with experimental data .

Example:

- Studies on 4-(Dimethylamino)benzohydrazide used lattice energy calculations to explain crystal packing, a method applicable to aldehyde derivatives .

Q. Safety: What precautions are critical when handling reactive aldehydes like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap/water (≥15 minutes). For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Spill Management: Absorb with inert material (e.g., vermiculite) and avoid drainage disposal .

Documentation:

- Reference safety data sheets (SDS) for analogous compounds (e.g., 4-(Bromomethyl)benzaldehyde ).

Q. Advanced: How can advanced microspectroscopic techniques characterize surface interactions of aromatic aldehydes?

Methodological Answer:

- Microspectroscopic Imaging: Analyze adsorption on indoor surfaces (e.g., silica) using Raman or FT-IR microscopy to study reactivity with oxidants .

- X-ray Crystallography: Determine molecular packing and hydrogen-bonding patterns, as seen in studies of 4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde .

Applications:

Properties

IUPAC Name |

4-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCFYQFCFHKYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346142 | |

| Record name | 4-(Phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57341-98-7 | |

| Record name | 4-(Phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57341-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.